Aripiprazole maleate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Aripiprazole maleate is a pharmaceutical compound primarily used as an atypical antipsychotic. It is commonly prescribed for the treatment of schizophrenia, bipolar disorder, major depressive disorder, and irritability associated with autism. This compound works by modulating the activity of neurotransmitters in the brain, particularly dopamine and serotonin .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of aripiprazole maleate involves multiple steps. One common method starts with the reaction of 7-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butoxy)-3,4-dihydroquinolin-2(1H)-one with maleic acid. The reaction typically occurs in an organic solvent such as ethyl acetate, followed by crystallization to obtain the final product .

Industrial Production Methods

Industrial production of this compound often involves large-scale crystallization processes to ensure high purity and yield. The process includes the preparation of aripiprazole, followed by its reaction with maleic acid in a suitable solvent. The resulting product is then purified through crystallization and filtration .

Chemical Reactions Analysis

Types of Reactions

Aripiprazole maleate undergoes various chemical reactions, including:

Oxidation: Aripiprazole can be oxidized to form its N-oxide derivative.

Reduction: Reduction reactions can convert aripiprazole to its corresponding amine.

Substitution: Substitution reactions can occur at the piperazine ring, leading to different derivatives

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted piperazine derivatives

Scientific Research Applications

Aripiprazole maleate has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying drug-receptor interactions and developing new synthetic methodologies.

Biology: Investigated for its effects on neurotransmitter systems and its potential neuroprotective properties.

Medicine: Extensively studied for its therapeutic effects in treating psychiatric disorders, including schizophrenia, bipolar disorder, and major depressive disorder.

Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems .

Mechanism of Action

Aripiprazole maleate exerts its effects through a combination of partial agonism and antagonism at various neurotransmitter receptors. It acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and as an antagonist at serotonin 5-HT2A receptors. This unique mechanism helps to stabilize dopamine and serotonin levels in the brain, thereby alleviating symptoms of psychiatric disorders .

Comparison with Similar Compounds

Similar Compounds

Brexpiprazole: Similar to aripiprazole, brexpiprazole is also a dopamine and serotonin receptor partial agonist. .

Uniqueness

Aripiprazole maleate’s unique pharmacological profile, characterized by its partial agonist activity at dopamine D2 and serotonin 5-HT1A receptors, sets it apart from other antipsychotics. This dual action allows for a more balanced modulation of neurotransmitter activity, reducing the risk of side effects commonly associated with full antagonists .

Biological Activity

Aripiprazole maleate is an atypical antipsychotic medication primarily used in the treatment of schizophrenia and bipolar disorder. Its unique pharmacological profile is attributed to its partial agonist activity at dopamine D2 receptors and serotonin 5-HT1A receptors, alongside antagonist activity at 5-HT2A receptors. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, metabolism, and therapeutic implications.

Aripiprazole functions through a complex mechanism that involves modulation of neurotransmitter systems:

- Dopamine Receptor Activity : Aripiprazole acts as a partial agonist at D2 receptors, which helps stabilize dopaminergic transmission. This property is crucial in mitigating both positive and negative symptoms of schizophrenia .

- Serotonin Receptor Interaction : It also exhibits partial agonist activity at 5-HT1A receptors and antagonistic effects at 5-HT2A receptors. This dual action contributes to its efficacy in treating mood disorders and reduces the risk of extrapyramidal side effects commonly associated with other antipsychotics .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its extensive protein binding, metabolism, and elimination:

- Protein Binding : At therapeutic concentrations, over 99% of aripiprazole is bound to serum proteins, primarily albumin .

- Metabolism : The drug is metabolized mainly by cytochrome P450 enzymes CYP3A4 and CYP2D6 through pathways including dehydrogenation, hydroxylation, and N-dealkylation. Dehydro-aripiprazole, its active metabolite, accounts for about 40% of the drug's exposure in plasma .

- Half-Life : The mean elimination half-life for aripiprazole ranges from approximately 75 hours to 146 hours in poor metabolizers. This extended half-life allows for once-daily dosing .

- Clearance : The clearance rate has been estimated at 0.8 mL/min/kg, with variations based on metabolic status .

Biological Activity in Clinical Context

Aripiprazole has been studied not only for its antipsychotic properties but also for potential applications in other conditions:

- Schizophrenia and Bipolar Disorder : Clinical trials have demonstrated its efficacy in reducing symptoms of schizophrenia and stabilizing mood in bipolar disorder patients .

- COVID-19 Research : Recent studies suggest that aripiprazole may influence immune response pathways relevant to COVID-19. It was found to alter the expression of genes associated with inflammatory responses, indicating potential therapeutic roles beyond traditional psychiatric uses .

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Case Study on Schizophrenia :

- Bipolar Disorder Management :

Adverse Effects

While generally well-tolerated, aripiprazole can lead to various side effects:

Properties

CAS No. |

129722-16-3 |

|---|---|

Molecular Formula |

C27H31Cl2N3O6 |

Molecular Weight |

564.5 g/mol |

IUPAC Name |

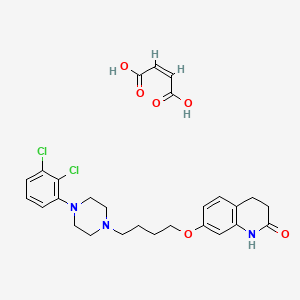

(Z)-but-2-enedioic acid;7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one |

InChI |

InChI=1S/C23H27Cl2N3O2.C4H4O4/c24-19-4-3-5-21(23(19)25)28-13-11-27(12-14-28)10-1-2-15-30-18-8-6-17-7-9-22(29)26-20(17)16-18;5-3(6)1-2-4(7)8/h3-6,8,16H,1-2,7,9-15H2,(H,26,29);1-2H,(H,5,6)(H,7,8)/b;2-1- |

InChI Key |

NNHYLMKWYUUVAI-BTJKTKAUSA-N |

Isomeric SMILES |

C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl.C(=C\C(=O)O)\C(=O)O |

Canonical SMILES |

C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.